molecular formula C17H21ClN2O3 B6908678 N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-3-carboxamide

N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-3-carboxamide

Cat. No.: B6908678
M. Wt: 336.8 g/mol
InChI Key: PSGBCSRKAKBGLB-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a pyrrolidine moiety, and an oxane carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c18-13-5-6-15(19-16(21)12-4-3-9-23-11-12)14(10-13)17(22)20-7-1-2-8-20/h5-6,10,12H,1-4,7-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGBCSRKAKBGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-3-carboxamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 4-chloro-2-nitroaniline, through nitration and subsequent reduction of 4-chloroaniline.

    Pyrrolidine Introduction: The intermediate is then reacted with pyrrolidine under specific conditions, such as heating in the presence of a suitable solvent like ethanol or acetonitrile, to form the pyrrolidine-substituted derivative.

    Oxane Carboxamide Formation: The final step involves the introduction of the oxane carboxamide group. This can be achieved through a reaction with oxane-3-carboxylic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the chloro-substituted phenyl ring, potentially converting it to a phenyl ring with different substituents.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for biological assays and studies.

    Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases, including infections and cancer.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism by which N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and molecular interactions would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-2-carboxamide: Similar structure but with a different position of the oxane carboxamide group.

    N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.

    N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-3-sulfonamide: A sulfonamide derivative with potentially different biological activities.

Uniqueness

N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]oxane-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

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